molecular formula C7H11F2NO B11919620 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Cat. No.: B11919620
M. Wt: 163.16 g/mol
InChI Key: ZTXMYQBEUWMAGS-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine: is a chemical compound with the molecular formula C7H11F2NO. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes both a difluoro group and a tetrahydrofuran moiety, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

    3,3-Difluoroazetidine: Similar in structure but lacks the tetrahydrofuran moiety.

    1-(Tetrahydrofuran-3-yl)azetidine: Similar in structure but lacks the difluoro group.

    3-Fluoro-1-(tetrahydrofuran-3-yl)azetidine: Contains only one fluorine atom

Uniqueness: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is unique due to the presence of both the difluoro group and the tetrahydrofuran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

3,3-difluoro-1-(oxolan-3-yl)azetidine

InChI

InChI=1S/C7H11F2NO/c8-7(9)4-10(5-7)6-1-2-11-3-6/h6H,1-5H2

InChI Key

ZTXMYQBEUWMAGS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2CC(C2)(F)F

Origin of Product

United States

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